4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine
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Overview
Description
4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine is an organic compound known for its unique structural properties. This compound belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene core, which is a polycyclic aromatic hydrocarbon, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine typically involves a multi-step process:
Diazotization Reaction: The initial step involves the formation of a diazonium salt from an aromatic amine. This is achieved by treating the aromatic amine with nitrous acid under acidic conditions.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as 4-butoxyaniline, to form the azo compound.
N-Alkylation: The final step involves the alkylation of the naphthalen-1-amine with 4-octylbenzyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying azo compound behavior.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other materials due to its vibrant color and stability.
Mechanism of Action
The mechanism by which 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar compounds to 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine include other azo compounds with different substituents on the aromatic rings. These compounds share the diazenyl group but differ in their specific chemical properties and applications. Examples include:
4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine: Known for its use in dye synthesis.
4-[(E)-(4-Methoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
87534-63-2 |
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Molecular Formula |
C35H43N3O |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
4-[(4-butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine |
InChI |
InChI=1S/C35H43N3O/c1-3-5-7-8-9-10-13-28-16-18-29(19-17-28)27-36-34-24-25-35(33-15-12-11-14-32(33)34)38-37-30-20-22-31(23-21-30)39-26-6-4-2/h11-12,14-25,36H,3-10,13,26-27H2,1-2H3 |
InChI Key |
BYRFWEGCIACQNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CNC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)OCCCC |
Origin of Product |
United States |
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